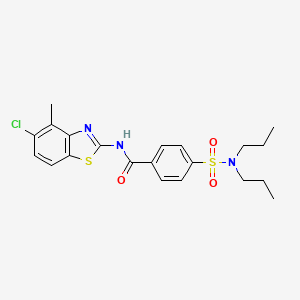

![molecular formula C14H13N3O3S B2447743 4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898450-34-5](/img/structure/B2447743.png)

4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thienopyrimidines, which are similar to the compound you’re asking about, are characterized by various therapeutic activities such as antimicrobial , antitubercular , antifungal , antiviral , anti-inflammatory , antidiabetic , antioxidant , and anticancer . They exhibit a broad range of biological and pharmacological activities .

Synthesis Analysis

A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . The sequence of processes employed for synthesis of the targeted compounds started with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of methyl 2-aminothiophene-3-carboxylate with urea .

Applications De Recherche Scientifique

Synthetic Applications and Methodologies

- Microwave-Assisted Synthesis : A study highlights the efficiency of microwave irradiation in synthesizing thiazolopyrimidinone derivatives, suggesting that compounds with similar structures, such as the one , could also be synthesized using this method for potentially bioactive applications (Djekou et al., 2006).

Chemical Properties and Interactions

- Colorimetric and Fluorometric Sensors : Research on pyrimidine derivatives for detecting metal ions demonstrates the potential of such compounds in developing sensors. The specific compound, given its structural similarity, could have applications in detecting specific ions or molecules (Gupta et al., 2016).

Biological Activities

Antiparasitic and Antiprotozoal Effects : Studies on thieno[2,3-d]pyrimidin-4(3H)-ones reveal significant antiparasitic and antiprotozoal activities. This suggests that compounds with similar thio- and pyrimidinone functionalities might also possess such biological activities (Mavrova et al., 2010).

Cytotoxic Activity : Research on 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives demonstrates cytotoxic activities against cancer cell lines. This indicates the potential of structurally related compounds in cancer research and treatment (Kökbudak et al., 2020).

Mécanisme D'action

Target of Action

The compound “4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Therefore, the primary targets of this compound are likely to be proteins or enzymes essential for the survival and replication of these mycobacteria.

Result of Action

The compound has been found to exhibit significant antimycobacterial activity . This suggests that its action results in the inhibition of growth or killing of mycobacteria. The compound was also found to be non-cytotoxic against four cell lines

Orientations Futures

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner. A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, as well as the thioglycoside derivatives, were designed and synthesized as novel CDK2 targeting compounds .

Propriétés

IUPAC Name |

4-[(3-nitrophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-14-15-12-6-2-5-11(12)13(16-14)21-8-9-3-1-4-10(7-9)17(19)20/h1,3-4,7H,2,5-6,8H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLRNTKSFNUWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)N=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2447660.png)

![4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2447663.png)

![2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B2447664.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2447669.png)

![5-Methyl-7-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2447674.png)

![1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2447680.png)